molecular formula C15H24N4O4 B2806637 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2195941-84-3

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B2806637
CAS No.: 2195941-84-3
M. Wt: 324.381
InChI Key: HNGKJVLFLOGNEO-UHFFFAOYSA-N
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Description

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an imidazolidinone moiety, and a tetrahydropyran group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazolidinone Moiety: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Tetrahydropyran Group: This step might involve nucleophilic substitution or addition reactions.

    Final Coupling: The final step would involve coupling the imidazolidinone and piperidine intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or imidazolidinone moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the imidazolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide: Lacks the tetrahydropyran group.

    N-(tetrahydro-2H-pyran-4-yl)piperidine-1-carboxamide: Lacks the imidazolidinone moiety.

Uniqueness

The presence of both the imidazolidinone and tetrahydropyran groups in 4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide may confer unique biological activities or chemical properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

4-(3-methyl-2,4-dioxoimidazolidin-1-yl)-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-17-13(20)10-19(15(17)22)12-2-6-18(7-3-12)14(21)16-11-4-8-23-9-5-11/h11-12H,2-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGKJVLFLOGNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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